N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 1358192-55-8
VCID: VC6774536
InChI: InChI=1S/C19H16BrN5OS/c1-2-16-23-24-18-19(22-14-8-3-4-9-15(14)25(16)18)27-11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26)
SMILES: CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br
Molecular Formula: C19H16BrN5OS
Molecular Weight: 442.34

N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

CAS No.: 1358192-55-8

Cat. No.: VC6774536

Molecular Formula: C19H16BrN5OS

Molecular Weight: 442.34

* For research use only. Not for human or veterinary use.

N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE - 1358192-55-8

Specification

CAS No. 1358192-55-8
Molecular Formula C19H16BrN5OS
Molecular Weight 442.34
IUPAC Name N-(3-bromophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H16BrN5OS/c1-2-16-23-24-18-19(22-14-8-3-4-9-15(14)25(16)18)27-11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26)
Standard InChI Key VEAKYSGEILXWIH-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

The compound’s molecular formula, C19H16BrN5OS\text{C}_{19}\text{H}_{16}\text{BrN}_{5}\text{OS}, corresponds to a molecular weight of 442.34 g/mol . Its IUPAC name, N-(3-bromophenyl)-2-[(1-ethyl- triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide, systematically describes its three key components:

  • Triazoloquinoxaline core: A fused bicyclic system comprising a quinoxaline (benzopyrazine) ring and a 1,2,4-triazole moiety.

  • Sulfanyl-acetamide bridge: A thioether-linked acetamide group at position 4 of the triazoloquinoxaline.

  • 3-Bromophenyl substituent: An aromatic ring with a bromine atom at the meta position, connected via the acetamide nitrogen .

The structural complexity is further illustrated by its SMILES notation:
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br.

Synthesis and Chemical Pathways

Key Synthetic Strategies

The synthesis of N-(3-bromophenyl)-2-({1-ethyl- triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves multi-step reactions, often leveraging:

  • Heterocyclic ring construction: Building the triazoloquinoxaline core via cyclization reactions.

  • Sulfide bond formation: Introducing the sulfanyl bridge through nucleophilic substitution or oxidative coupling.

  • Acetamide functionalization: Coupling the bromophenyl group to the sulfur atom via amide bond formation .

Table 1: Representative Synthetic Steps and Reagents

StepReaction TypeReagents/ConditionsPurpose
1Triazole formationHydrazine derivatives, Cu catalysisConstruct triazoloquinoxaline core
2Sulfur insertionThiourea, oxidative conditionsIntroduce sulfanyl group
3Acetamide couplingEDCI/HOBt, DMFAttach bromophenyl moiety

Mechanistic Insights

A proposed pathway involves initial synthesis of 1-ethyl- triazolo[4,3-a]quinoxaline-4-thiol, followed by alkylation with 2-bromoacetamide intermediates. Alternative routes may employ photochemical cyclization (254 nm UV light) or metal-catalyzed C–H functionalization to streamline steps .

Physicochemical Properties

Computational Predictions

  • Topological polar surface area (TPSA): ~110 Ų, indicating moderate hydrogen-bonding capacity.

  • Rotatable bonds: 6, suggesting conformational flexibility.

CompoundTargetIC50 (nM)Application
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N-(3-Bromophenyl)...UndisclosedN/AResearch compound

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